Mrgx2 antagonist-2

MRGPRX2 Mast Cell Potency

MrgprX2 antagonist-2 (WO2021092262A1, Example E163) is a structurally distinct, intermediate-potency MRGPRX2 antagonist (pIC50 8.6, ~2.5 nM). Its unique scaffold provides an essential orthogonal tool to validate target engagement and rule out scaffold-specific artifacts in mast cell degranulation and inflammatory skin disease models. Supplied at research-grade purity (≥99.2%), it bridges the potency gap between ultra-potent and weaker tool compounds, enabling robust dose-response and panel screening studies.

Molecular Formula C23H21F4N5O3
Molecular Weight 491.4 g/mol
Cat. No. B12397626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMrgx2 antagonist-2
Molecular FormulaC23H21F4N5O3
Molecular Weight491.4 g/mol
Structural Identifiers
SMILESCC(C(=O)NC1=CN=C(C=N1)OC2=C(C=C(C=C2)F)F)N3CCC(C(C3)C4=CC=[N+](C=C4)[O-])(F)F
InChIInChI=1S/C23H21F4N5O3/c1-14(31-9-6-23(26,27)17(13-31)15-4-7-32(34)8-5-15)22(33)30-20-11-29-21(12-28-20)35-19-3-2-16(24)10-18(19)25/h2-5,7-8,10-12,14,17H,6,9,13H2,1H3,(H,28,30,33)/t14-,17+/m0/s1
InChIKeyUOCITXUZOXOHLH-WMLDXEAASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MrgprX2 Antagonist-2: A Defined Reference Antagonist for In Vitro Studies of MRGPRX2-Mediated Mast Cell Activation


MrgprX2 antagonist-2 is a small-molecule antagonist of the human Mas-related G protein-coupled receptor X2 (MRGPRX2), a receptor predominantly expressed on mast cells that mediates non-IgE-dependent pseudo-allergic reactions and inflammatory responses [1]. The compound is chemically defined as (R)-3-(4-(3,5-difluorophenoxy)pyridin-2-yl)-1-ethyl-1-(3,3,3-trifluoro-2-hydroxypropyl)urea, with a molecular weight of 405.32 and a CAS number of 2642346-30-1 . It was originally disclosed as Example E163 in patent WO2021092262A1 [2] and is supplied as a research-grade compound with reported purity of ≥99.2% for preclinical investigations .

Why MrgprX2 Antagonist-2 Cannot Be Readily Substituted with Other In-Class MRGPRX2 Antagonists


The MRGPRX2 antagonist landscape is characterized by significant structural diversity and, crucially, substantial variability in both potency and functional profile across different chemical series [1]. Compounds such as PSB-172656, Compound B, and GE1111, while all classified as MRGPRX2 antagonists, exhibit Ki or IC50 values that span more than three orders of magnitude (from sub-nanomolar to micromolar) and display distinct patterns of agonist-dependent blockade and species cross-reactivity [2][3]. Simple substitution of one antagonist for another without accounting for these differences can lead to irreproducible results, misinterpretation of MRGPRX2 biology, or failure to observe a phenotype in vivo. The quantitative evidence presented below underscores why MrgprX2 antagonist-2, with its specific potency profile derived from a defined patent chemical series, represents a unique tool that cannot be assumed to be functionally equivalent to other antagonists.

Quantitative Differentiation of MrgprX2 Antagonist-2 from Key Comparators


Potency Comparison: MrgprX2 Antagonist-2 vs. PSB-172656 and GE1111 in Functional Assays

MrgprX2 antagonist-2 demonstrates a pIC50 of 8.6 (equivalent to an IC50 of approximately 2.5 nM) . This places it in a potency category distinct from both sub-nanomolar agents and micromolar inhibitors. For context, the highly optimized clinical candidate PSB-172656 achieves a Ki of 0.142 nM in calcium mobilization assays [1], while the earlier tool compound GE1111 exhibits an IC50 of 5 µM (5,000 nM) . Therefore, MrgprX2 antagonist-2 offers a specific intermediate potency profile, providing a middle-ground tool for studies where ultra-high potency may mask certain biological nuances or where micromolar activity is insufficient.

MRGPRX2 Mast Cell Potency

Chemical Series Specificity: MrgprX2 Antagonist-2 Represents a Distinct Structural Class

MrgprX2 antagonist-2 is derived from the chemical series disclosed in patent WO2021092262A1, example E163, which is structurally characterized by a substituted urea core [1]. This series is distinct from other major MRGPRX2 antagonist chemotypes, including the benzimidazopyrimidinone core of PSB-172656 [2] and the diaryl urea (DPU) series exemplified by compounds like B-1023 [3]. Using compounds from orthogonal chemical series is a fundamental principle in chemical biology to control for scaffold-specific off-target effects and to strengthen confidence in target engagement.

MRGPRX2 Chemical Probe SAR

Purity and Supply Standardization: MrgprX2 Antagonist-2 as a Reliable Reagent

Commercial sources list the purity of MrgprX2 antagonist-2 as 99.20% to 99.2% , and it is available in standard research-grade quantities with associated certificates of analysis (COA) and safety data sheets (SDS) [1]. While other compounds in the literature (e.g., GE1111, B-1023) may lack commercial availability or standardized purity documentation, procuring a defined compound with established quality control metrics ensures experimental reproducibility, a cornerstone of rigorous scientific research.

MRGPRX2 Reagent Reproducibility

Optimal Use Cases for MrgprX2 Antagonist-2 in Preclinical Research


In Vitro Target Engagement and Cross-Validation Studies

MrgprX2 antagonist-2 is ideally suited for in vitro experiments designed to confirm MRGPRX2 target engagement. Its intermediate potency (pIC50 = 8.6, ~2.5 nM [1]) and distinct chemical scaffold relative to other tool compounds like PSB-172656 [2] make it an excellent choice for orthogonal validation studies. Researchers can use this compound to rule out scaffold-specific artifacts and strengthen the link between MRGPRX2 blockade and a particular cellular phenotype, such as inhibition of Substance P-induced mast cell degranulation.

Building an In-House MRGPRX2 Antagonist Panel

To comprehensively interrogate MRGPRX2 biology, leading research groups assemble a panel of antagonists with diverse properties. MrgprX2 antagonist-2 fills a critical gap in such a panel, providing a reference point between the ultra-potent clinical candidate PSB-172656 (Ki = 0.142 nM [1]) and weaker tool compounds like GE1111 (IC50 = 5 µM [2]). This allows for nuanced dose-response studies and the generation of robust pharmacological data for publication and grant applications.

Investigating Pseudo-Allergic and Inflammatory Mechanisms

As an antagonist of a receptor critically involved in non-IgE-mediated mast cell activation and inflammatory skin disorders [1], MrgprX2 antagonist-2 is a valuable probe for dissecting the MRGPRX2-dependent pathways in pseudo-allergy and conditions like atopic dermatitis [2]. Researchers can use this compound to differentiate MRGPRX2-mediated effects from those driven by the classical IgE-FcεRI pathway in cellular models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mrgx2 antagonist-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.